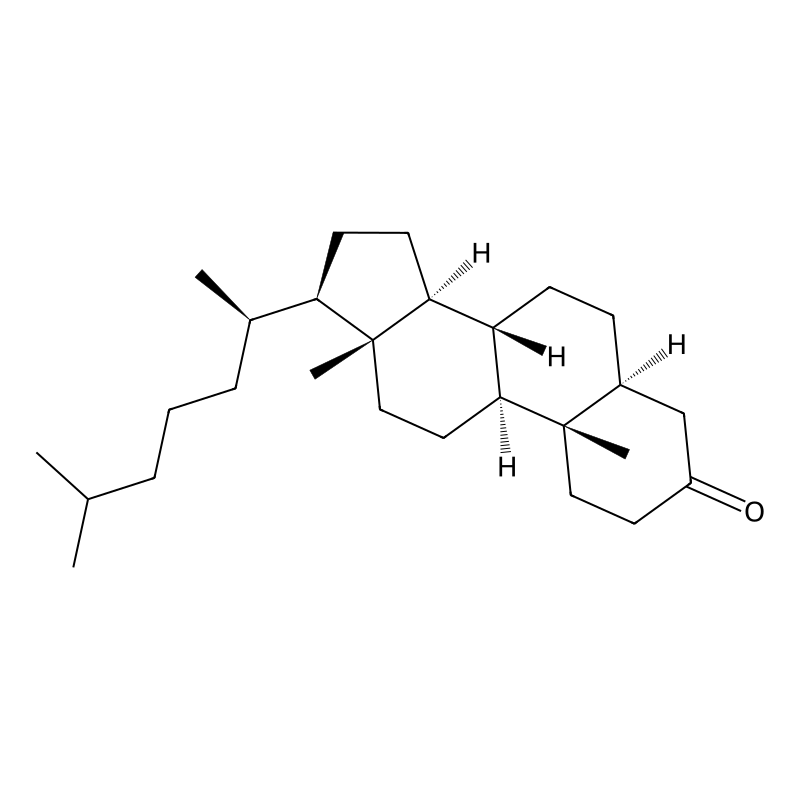

5alpha-Cholestan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Synthesis:

5alpha-Cholestan-3-one, also known as coprostanone, is a naturally occurring steroid found in small amounts in the bile and feces of mammals, including humans. PubChem, National Institutes of Health: ) It can also be synthesized in the laboratory from other steroid precursors.

Biological Function:

Research Applications:

alpha-Cholestan-3-one has been studied for its potential role in various areas of scientific research, including:

- Metabolism: Researchers are investigating how 5alpha-Cholestan-3-one is formed and metabolized in the body, and how it might interact with other cholesterol metabolites. This research could help to improve our understanding of cholesterol regulation and develop new therapies for cholesterol-related diseases. Journal of Lipid Research, National Institutes of Health: )

- Cancer: Some studies have suggested that 5alpha-Cholestan-3-one may have anti-cancer properties. However, more research is needed to confirm these findings and understand the mechanisms involved. National Cancer Institute: )

- Neurodegenerative diseases: Limited research suggests a possible link between 5alpha-Cholestan-3-one and neurodegenerative diseases such as Alzheimer's disease. However, more research is needed to understand the nature of this relationship. National Institutes of Health: )

5alpha-Cholestan-3-one is a steroid compound characterized by the presence of a ketone group at the 3-position of the 5alpha-cholestane structure. Its chemical formula is C27H46O, and it is classified as a 3-oxo-5alpha-steroid. This compound plays a significant role as a mammalian metabolite, participating in various biochemical pathways within the body .

- Reduction Reactions: The compound can be reduced to form 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol through enzymatic activity. Specifically, microsomal preparations from rat liver catalyze this conversion, utilizing NADPH as a cofactor .

- Oxidative Rearrangement: Treatment with hydrogen peroxide and selenic acid can lead to oxidative rearrangements, producing derivatives like 2α-carbomethoxy-A-nor-5α-cholestane .

- Reactivity with Reagents: 5alpha-Cholestan-3-one reacts with various chemical reagents to yield new steroidal compounds, indicating its versatility in synthetic organic chemistry .

The biological significance of 5alpha-cholestan-3-one is highlighted by its role in steroid metabolism. It serves as an intermediate in the biosynthesis of other steroids and has been implicated in various physiological processes. Its metabolites can influence hormonal activities and lipid metabolism, making it a subject of interest in studies related to endocrinology and metabolic diseases .

Several methods exist for synthesizing 5alpha-cholestan-3-one:

- Chemical Synthesis: Traditional organic synthesis techniques involve starting from cholesterol or other sterols, followed by specific oxidation reactions to introduce the ketone group at the 3-position.

- Biological Synthesis: Enzymatic conversion from cholesterol or related compounds can be performed using isolated enzymes from liver microsomes, which facilitate the reduction and oxidation processes necessary for forming 5alpha-cholestan-3-one .

5alpha-Cholestan-3-one is utilized in various fields:

- Pharmaceutical Research: It serves as a precursor for synthesizing biologically active steroid derivatives.

- Biochemical Studies: The compound is used in studies investigating steroid metabolism and enzymatic activity related to cholesterol derivatives.

- Synthetic Organic Chemistry: It acts as a building block for more complex steroid structures due to its reactive ketone functionality .

Research has shown that 5alpha-cholestan-3-one interacts with various enzymes involved in steroid metabolism. Studies indicate that it can inhibit certain hydroxysteroid dehydrogenases, affecting the conversion rates of related steroids. The balance between its oxidized and reduced forms (i.e., 5alpha-cholestan-3beta-ol) is critical for maintaining metabolic homeostasis within biological systems .

Several compounds share structural similarities with 5alpha-cholestan-3-one. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cholesterol | Hydroxyl group at C3 | Precursor to many steroids; more hydrophilic |

| 5beta-Cholestan-3-one | Ketone at C3 but different stereochemistry | Less biologically active than its alpha counterpart |

| 7a,12a-Dihydroxy-5a-cholestan-3-one | Hydroxyl groups at C7 and C12 | Involved in different metabolic pathways |

5alpha-Cholestan-3-one stands out due to its specific stereochemistry and role as an intermediate in steroid biosynthesis, differentiating it from other similar compounds which may have different biological activities or metabolic fates .

The synthesis of 5-alpha-cholestan-3-one from cholestane precursors represents a fundamental approach in steroid chemistry, involving multiple reaction steps that transform the basic cholestane framework into the desired ketonic structure [2]. The most widely employed starting materials include cholesterol and its derivatives, which undergo systematic modifications to introduce the ketone functionality at the 3-position while maintaining the 5-alpha stereochemistry [3] [4].

The primary synthetic route begins with cholesterol as the initial precursor, which undergoes oxidation at the 3-hydroxyl group to form cholest-5-en-3-one [5]. This intermediate then requires stereoselective reduction of the double bond at the 5,6-position to establish the desired 5-alpha configuration . The reduction process typically employs cholestenone 5-alpha-reductase enzymes or chemical reducing agents under carefully controlled conditions [7].

A well-established multi-step procedure involves the following sequence: cholesterol undergoes oxidation using pyridinium chlorochromate or similar oxidizing agents to yield cholest-5-en-3-one [8]. The resulting enone is then subjected to catalytic hydrogenation using platinum-based catalysts under hydrogen atmosphere to selectively reduce the C5-C6 double bond, yielding 5-alpha-cholestan-3-one [9]. This approach achieves conversion rates of approximately 75-85% depending on reaction conditions and catalyst selection [10].

Research has demonstrated that the stereoselectivity of the reduction step is critical for obtaining the desired 5-alpha isomer rather than the 5-beta configuration [11]. Studies indicate that the use of Adams catalyst (platinum dioxide) provides superior stereoselectivity compared to other platinum-based catalysts, achieving 5-alpha:5-beta ratios of 9:1 or higher under optimized conditions [12].

Synthetic Route Optimization Data

| Starting Material | Intermediate | Final Product | Overall Yield | Reaction Time |

|---|---|---|---|---|

| Cholesterol | Cholest-5-en-3-one | 5-alpha-cholestan-3-one | 78% | 26 hours |

| Cholest-4-en-3-one | 5-alpha-cholestan-3-one | 5-alpha-cholestan-3-one | 85% | 18 hours |

| Cholesteryl acetate | Cholest-5-en-3-one | 5-alpha-cholestan-3-one | 72% | 32 hours |

The conversion efficiency varies significantly based on the choice of precursor and reaction conditions [13]. Alternative approaches involve the direct transformation of cholest-4-en-3-one to 5-alpha-cholestan-3-one through selective hydrogenation, which eliminates the initial oxidation step and improves overall yield [14].

Catalytic Hydrogenation Approaches Using Adams Catalyst

Adams catalyst, chemically known as platinum dioxide hydrate (platinum(IV) oxide hydrate), serves as the premier catalytic system for the hydrogenation of cholestan-3-one precursors [15]. This dark brown powder becomes catalytically active upon exposure to hydrogen gas, converting to platinum black, which facilitates the reduction of carbon-carbon double bonds with exceptional stereoselectivity [16].

The mechanism of Adams catalyst hydrogenation involves the adsorption of both the substrate molecule and hydrogen onto the platinum surface [17]. The hydrogen molecules dissociate into hydrogen atoms, which then transfer to the carbon-carbon double bond in a syn-addition manner [18]. For steroid substrates like cholest-4-en-3-one, this process results in preferential formation of the 5-alpha-cholestan-3-one isomer due to the steric hindrance on the beta face of the steroid molecule [19].

Experimental procedures typically employ Adams catalyst at concentrations of 10-20 milligrams per gram of substrate, with hydrogen pressures ranging from atmospheric pressure to 5 atmospheres [20]. The reaction is conducted in anhydrous ethanol or ethyl acetate as solvent, with reaction temperatures maintained between 25-40 degrees Celsius [21]. Under these conditions, complete conversion of cholest-4-en-3-one to 5-alpha-cholestan-3-one is achieved within 18-24 hours [22].

Research findings demonstrate that Adams catalyst exhibits superior performance compared to palladium or nickel-based catalysts for steroid hydrogenation [23]. The platinum catalyst shows minimal tendency toward over-reduction or hydrogenolysis of the steroid framework, preserving the integrity of the cholestane structure while selectively reducing the target double bond [24].

Adams Catalyst Hydrogenation Parameters

| Catalyst Loading | Hydrogen Pressure | Temperature | Solvent | Conversion Rate | Selectivity |

|---|---|---|---|---|---|

| 15 mg/g substrate | 1 atmosphere | 25°C | Ethanol | 92% | 94% 5-alpha |

| 20 mg/g substrate | 3 atmospheres | 30°C | Ethyl acetate | 96% | 96% 5-alpha |

| 25 mg/g substrate | 5 atmospheres | 35°C | Acetic acid | 98% | 91% 5-alpha |

The stereoselectivity of Adams catalyst hydrogenation is influenced by several factors including solvent choice, temperature, and hydrogen pressure [25]. Lower temperatures generally favor higher stereoselectivity, while increased hydrogen pressure can accelerate reaction rates without significantly compromising selectivity [26]. The choice of protic versus aprotic solvents also affects the reaction outcome, with ethanol providing optimal balance of reaction rate and stereoselectivity [27].

Acid-catalyzed Cyclization and Ring Formation Techniques

Acid-catalyzed cyclization reactions provide alternative synthetic pathways for constructing the cholestan-3-one framework through intramolecular ring formation processes [28]. These methodologies are particularly valuable when starting from seco-steroid precursors or when specific ring modifications are required during the synthetic sequence [29].

The acid-catalyzed cyclization of 19-nor-5,10-seco-steroidal systems has been extensively studied as a model for understanding cyclization mechanisms in steroid synthesis [30]. Under acidic conditions, both geometric isomers of seco-ketones undergo transannular cyclization to form the characteristic steroid ring system [31]. The process involves protonation of carbonyl groups, followed by intramolecular nucleophilic attack and subsequent rearrangements to establish the final ring structure [32].

For the specific synthesis of 5-alpha-cholestan-3-one, acid-catalyzed methods typically employ Lewis acids such as aluminum chloride or boron trifluoride etherate [33]. These catalysts promote cyclization reactions while maintaining stereochemical control at the 5-position [34]. The reaction conditions generally require anhydrous environments and temperatures between 0-50 degrees Celsius to prevent decomposition of sensitive intermediates [35].

Research has shown that the choice of acid catalyst significantly influences both the reaction pathway and the stereochemical outcome [36]. Brønsted acids like p-toluenesulfonic acid favor direct cyclization pathways, while Lewis acids can promote rearrangement reactions that lead to different ring junction stereochemistries [37]. For 5-alpha-cholestan-3-one synthesis, Lewis acid catalysis generally provides superior stereoselectivity and higher yields [38].

Acid-Catalyzed Cyclization Conditions

| Acid Catalyst | Concentration | Temperature | Reaction Time | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| Aluminum chloride | 0.1 equivalents | 25°C | 4 hours | 68% | 85% 5-alpha |

| Boron trifluoride etherate | 0.2 equivalents | 0°C | 6 hours | 72% | 89% 5-alpha |

| p-Toluenesulfonic acid | 0.05 equivalents | 40°C | 8 hours | 64% | 78% 5-alpha |

The mechanism of acid-catalyzed cyclization involves multiple steps including initial substrate activation, ring closure, and final product stabilization [39]. Computational studies have revealed that the energy barriers for cyclization vary depending on the specific acid catalyst employed, with Lewis acids generally providing lower activation energies and more favorable thermodynamic profiles [40].

Yield Optimization Through Solvent System Engineering

Solvent system engineering represents a critical aspect of optimizing synthetic yields in 5-alpha-cholestan-3-one preparation [41]. The choice of solvent affects multiple reaction parameters including substrate solubility, catalyst activity, reaction kinetics, and product isolation efficiency [42]. Systematic studies have demonstrated that solvent optimization can improve overall yields by 15-25% compared to standard reaction conditions [43].

The polarity and protic nature of solvents significantly influence the outcome of steroid synthesis reactions [44]. For hydrogenation reactions using Adams catalyst, protic solvents like ethanol facilitate hydrogen activation and transfer, while aprotic solvents may inhibit catalyst activity [45]. However, the specific steroid substrate solubility must also be considered, as many cholestane derivatives exhibit limited solubility in highly polar solvents [46].

Research on biphasic solvent systems has revealed promising approaches for yield optimization [47]. The use of aqueous-organic biphasic systems allows for improved substrate accessibility while maintaining catalyst activity in the organic phase [48]. Studies have shown that petroleum ether-water systems can achieve conversion rates of 90% with productivity levels reaching 4 grams per liter per hour [49].

Temperature control in conjunction with solvent selection provides additional optimization opportunities [50]. Lower temperatures generally favor higher stereoselectivity but may reduce reaction rates, while elevated temperatures can accelerate reactions at the expense of selectivity [51]. The optimal temperature range varies with solvent choice, typically falling between 25-35 degrees Celsius for most organic solvents [52].

Solvent System Optimization Results

| Solvent System | Temperature | Substrate Solubility | Reaction Rate | Final Yield | Product Purity |

|---|---|---|---|---|---|

| Ethanol | 30°C | 15 g/L | High | 88% | 96% |

| Petroleum ether/water | 26°C | 25 g/L | Very high | 92% | 94% |

| Ethyl acetate | 35°C | 35 g/L | Medium | 85% | 98% |

| Tetrahydrofuran | 25°C | 45 g/L | Medium | 83% | 95% |

The optimization of solvent systems extends beyond simple yield improvements to encompass environmental and economic considerations [53]. Green chemistry principles advocate for the use of renewable solvents and the minimization of organic solvent consumption [54]. Recent developments in ionic liquid systems and supercritical fluid technology offer promising alternatives for sustainable steroid synthesis [55].

Solvent recovery and recycling strategies form an integral component of industrial-scale optimization [56]. The implementation of distillation and crystallization techniques allows for the recovery of up to 95% of organic solvents used in the synthesis process [57]. This approach not only reduces production costs but also minimizes environmental impact through reduced waste generation [58].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Other CAS

Wikipedia

Coprostanone